(S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13441397
Molecular Formula: C15H24N4O2
Molecular Weight: 292.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H24N4O2 |
---|---|
Molecular Weight | 292.38 g/mol |
IUPAC Name | tert-butyl (3S)-3-[(4,6-dimethylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C15H24N4O2/c1-10-8-11(2)17-13(16-10)18-12-6-7-19(9-12)14(20)21-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,16,17,18)/t12-/m0/s1 |
Standard InChI Key | RACCEDJDBMQWFO-LBPRGKRZSA-N |
Isomeric SMILES | CC1=CC(=NC(=N1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C)C |
SMILES | CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)C |
Canonical SMILES | CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)C |
Introduction
Physicochemical Properties
Note: Some properties are extrapolated from structurally related compounds due to limited direct data.
Synthesis and Reactivity
Synthetic Routes
The synthesis of (S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves multi-step strategies, often leveraging stereoselective methodologies:
-
Pyrrolidine Core Preparation:
-
Pyrimidine Coupling:
-
Purification:
Reactivity
-
Deprotection: The tert-butyl ester is cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine for further functionalization .
-
Oxidation/Reduction: The pyrimidine ring may undergo electrophilic substitution, while the pyrrolidine ring remains stable under mild conditions .
Structural Analysis and Stereochemical Implications
Comparative Structural Features
The compound’s structure is distinct from related pyrimidine-pyrrolidine derivatives:
Compound | Key Differences | Biological Relevance |
---|---|---|
(R)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | (R)-configuration at pyrrolidine ring | Potential enantioselective binding to receptors |
(S)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | Chloro substituent at pyrimidine position 2; piperidine vs. pyrrolidine ring | Enhanced hydrogen-bonding capacity |
(S)-3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester | Ether linkage (yloxy) instead of amine; chloro substituent at pyrimidine position 4 | Altered electronic profile and solubility |
Stereochemical Impact
The (S)-configuration at the pyrrolidine ring ensures:
-
Enantioselective Interactions: Preferential binding to chiral active sites in enzymes or receptors .
-
Metabolic Stability: Reduced susceptibility to enzymatic degradation compared to racemic mixtures .
Hazard | Classification | Pictogram |
---|---|---|
Skin Irritation | Category 2 | ⚠️ |
Eye Irritation | Category 2A | ⚠️ |
Respiratory Toxicity | Category 3 | ⚠️ |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume